(+)-2-Diethylaminopropiophenone
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Overview
Description
(+)-2-Diethylaminopropiophenone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a diethylamino group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-Diethylaminopropiophenone typically involves the reaction of propiophenone with diethylamine under specific conditions. One common method is the reductive amination of propiophenone using diethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(+)-2-Diethylaminopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(+)-2-Diethylaminopropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (+)-2-Diethylaminopropiophenone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may influence the release or uptake of neurotransmitters, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
(+)-2-Diethylaminopropiophenone can be compared with other similar compounds, such as:
Diethylpropion: Both compounds have similar structures and pharmacological effects, but this compound may have unique properties that make it more suitable for certain applications.
Cathinone: This compound shares a similar backbone structure but differs in its functional groups, leading to distinct chemical and biological properties.
Properties
CAS No. |
39648-49-2 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2S)-2-(diethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3/t11-/m0/s1 |
InChI Key |
XXEPPPIWZFICOJ-NSHDSACASA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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